2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
Description
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative featuring a pyridin-3-ylmethyl group attached to the sulfamoyl moiety. This compound is part of a broader class of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives studied for their biological activities, particularly as inhibitors of α-amylase and α-glucosidase enzymes, which are relevant to diabetes management .
Properties
IUPAC Name |
2,4-dichloro-5-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-5-11(15)12(4-9(10)13(18)19)22(20,21)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUPYHMTMYGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4-dichlorobenzoic acid.
Formation of Intermediate: The 2,4-dichlorobenzoic acid is reacted with pyridine-3-methanol in the presence of a dehydrating agent to form an ester intermediate.
Sulfamoylation: The ester intermediate is then treated with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Hydrolysis: Finally, the ester is hydrolyzed to yield the target compound, 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2,4-dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
Anticancer Potential
This compound's structural features suggest it may also have anticancer properties. Similar sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines. For example, compounds with analogous structures have demonstrated cytotoxic effects against colon and breast cancer cells . The ability to inhibit tumor growth and promote cancer cell death makes this compound a candidate for further investigation in oncology.
Biochemical Research
In biochemical studies, compounds like 2,4-dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid are utilized to explore enzyme inhibition and metabolic pathways. Their interactions with specific enzymes can provide insights into drug design and therapeutic targets for diseases such as cancer and bacterial infections .
Agricultural Applications
Herbicide Development
The compound's structural characteristics lend themselves to potential applications in herbicide development. The presence of chlorine atoms and the sulfonamide group can enhance herbicidal activity by targeting specific plant metabolic pathways. Research has shown that similar compounds can inhibit photosynthetic electron transport in plants, leading to effective weed control strategies .
Pesticide Formulations
In addition to herbicides, the compound may be formulated into pesticide products due to its biological activity against various pests. The integration of such compounds into agricultural practices could improve crop yields by minimizing pest damage while maintaining environmental safety .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Analogues
*Calculated molecular weight; †Estimated based on substituent; ‡Includes nitro group contribution.
Key Observations:
Substituent Impact on Activity :
- The 2-nitrophenyl group in 3c significantly enhances enzyme inhibition, likely due to electron-withdrawing effects and improved binding to enzymatic active sites .
- The pyridin-3-ylmethyl group in the target compound may offer π-π stacking or hydrogen-bonding interactions with enzymes, though experimental data are lacking.
Physicochemical Properties: Polar Surface Area (PSA): Higher PSA in the target compound (~140 Ų) compared to aliphatic derivatives (e.g., dimethylamino, PSA ~80 Ų) suggests reduced membrane permeability and oral bioavailability . Rotatable Bonds: Increased rotatable bonds (e.g., 5 in the target compound vs. 3 in cyclopropylamino derivative) may further reduce bioavailability .
Solubility and Commercial Availability: Aliphatic derivatives (e.g., dimethylamino, diethylamino) exhibit better solubility in organic solvents, aiding formulation . The cyclopropylamino derivative is commercially marketed, while the pyridin-3-ylmethyl analogue remains a research chemical .
Molecular Docking and ADMET Predictions
- Molecular Docking : Studies on analogues using AutoDock Vina suggest that bulky aromatic substituents (e.g., 2-nitrophenyl) fit better into enzyme active sites, explaining 3c 's superior activity . The pyridin-3-ylmethyl group may mimic carbohydrate substrates, but its orientation requires validation.
- ADMET Profiles: Aliphatic derivatives (e.g., dimethylamino) are predicted to have favorable absorption due to lower PSA and fewer rotatable bonds . Nitro-containing derivatives (e.g., 3c) may face toxicity risks, whereas pyridine-based compounds could balance activity and safety .
Biological Activity
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS No. 863416-28-8) is a synthetic compound that belongs to the class of sulfamoylbenzoic acids. Its structural features include two chlorine atoms and a pyridinylmethylsulfamoyl group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C13H10Cl2N2O4S
- Molecular Weight: 335.20 g/mol
- SMILES Notation: C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
The biological activity of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various biological pathways, particularly those associated with inflammation and cell signaling.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory responses, potentially modulating pathways such as NF-κB signaling.
- Receptor Modulation : It may also interact with specific receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
The compound has demonstrated a range of biological activities in various studies:
Antimicrobial Activity
Research indicates that 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid exhibits antimicrobial properties against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were found to be effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in human monocytic cells when stimulated with lipopolysaccharides (LPS). This suggests its potential utility as an anti-inflammatory agent .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid. Modifications at various positions on the benzoic acid core or the pyridine ring can enhance its biological activity or selectivity towards specific targets.
Q & A
Basic: What are the standard synthetic routes for preparing 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid at 130–140°C to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, followed by amination with pyridin-3-ylmethylamine under controlled pH (e.g., Na₂CO₃ in dichloromethane) . Key factors affecting yield include:
- Temperature control during chlorosulfonation to avoid side reactions.
- Stoichiometric ratio of pyridinylmethylamine to ensure complete sulfonamide bond formation.
- Purification methods (e.g., recrystallization or column chromatography) to isolate the product from unreacted intermediates.
Advanced: How can molecular docking studies be optimized to predict the binding affinity of this compound with α-glucosidase?
Answer:
Use AutoDock Vina with the following parameters:
- Grid box dimensions : Centered on the enzyme’s active site (e.g., residues Asp214/Arg442 in α-glucosidase) .
- Scoring function adjustments : Validate using co-crystallized ligands (e.g., acarbose) to calibrate binding energy thresholds.
- Multithreading : Accelerate calculations for high-throughput virtual screening.
Post-docking, analyze hydrogen bonding with catalytic residues and hydrophobic interactions to explain inhibitory potency .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of pyridinylmethyl (δ ~8.5 ppm for aromatic protons) and sulfonamide (δ ~3.5 ppm for NH) groups .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀Cl₂N₂O₄S) .
Advanced: How do structural modifications at the sulfamoyl group affect the compound’s inhibitory activity against carbohydrate-hydrolyzing enzymes?
Answer:
Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing substituents (e.g., nitro groups) on the sulfamoyl nitrogen enhance α-glucosidase inhibition by increasing electrophilicity at the active site .
- Bulky aromatic groups (e.g., 2-nitrophenyl) improve binding via π-π stacking with enzyme pockets.
- Alkyl chains reduce activity due to steric hindrance. Validate using enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Basic: What in vitro assays are recommended for initial screening of α-glucosidase and α-amylase inhibitory activity?
Answer:
- α-Glucosidase assay : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate. Measure absorbance at 405 nm after enzyme inactivation .
- α-Amylase assay : Starch-iodine method; monitor starch hydrolysis at 540 nm.
Controls : Include acarbose as a positive control and DMSO as a solvent control. Report IC₅₀ values using non-linear regression analysis .
Advanced: What strategies resolve discrepancies in inhibitory potency data between different biological models?
Answer:
- Cross-validation : Compare enzyme-based assays with cell-based models (e.g., Caco-2 monolayers) to assess membrane permeability’s role .
- pH optimization : Adjust assay buffers to mimic physiological conditions (pH 6.8–7.4) for intestinal enzymes.
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) to identify outliers caused by assay variability .
Basic: How is the purity of synthesized batches assessed, and what analytical methods confirm it?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for biological testing .
- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1).
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: What computational approaches are employed to evaluate ADMET properties early in the drug development pipeline?
Answer:
- SwissADME : Predict logP (lipophilicity), GI absorption, and P-glycoprotein substrate potential .
- ProTox-II : Estimate hepatotoxicity and LD₅₀ values.
- Molecular dynamics simulations : Assess binding mode stability over 100 ns trajectories to refine docking predictions .
Basic: What are the primary storage conditions to ensure compound stability over extended periods?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How does the electronic nature of substituents on the pyridine ring influence the compound’s pharmacokinetic profile?
Answer:
- Electron-donating groups (e.g., –OCH₃) increase solubility but may reduce metabolic stability by enhancing CYP450 oxidation.
- Halogen substituents (e.g., –Cl) improve membrane permeability via lipophilic effects.
- Hammett constants (σ) : Correlate substituent electronic effects with logD values to optimize bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
